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Compound of Interest

Compound Name:
4-Methoxy-2-methylphenyl

isocyanate

Cat. No.: B1302013 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-2-
methylphenyl isocyanate (C₉H₉NO₂), a key intermediate in synthetic organic chemistry. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its spectroscopic characterization. While experimental data

for this specific molecule is not widely published, this guide consolidates predicted data,

characteristic spectral features, and data from analogous compounds to provide a robust

analytical profile.

Molecular Structure and Properties
4-Methoxy-2-methylphenyl isocyanate possesses a phenyl ring substituted with a methoxy

group, a methyl group, and a highly reactive isocyanate functional group. These features give

rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₉H₉NO₂

Molecular Weight: 163.17 g/mol

CAS Number: 60385-06-0

Spectral Data Summary
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The following tables summarize the expected and observed spectral data for 4-Methoxy-2-
methylphenyl isocyanate and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxy-2-methylphenyl isocyanate

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

CH₃ (Aromatic) ~2.2 - 2.4 Singlet (s)

OCH₃ ~3.8 Singlet (s)

Aromatic H ~6.7 - 7.1 Multiplet (m)

Note: Predictions are based on standard chemical shift values and analysis of similar

structures.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxy-2-methylphenyl isocyanate

Carbon Atom Predicted Chemical Shift (δ, ppm)

CH₃ (Aromatic) ~17 - 21

OCH₃ ~55 - 56

Aromatic C-H ~110 - 130

Aromatic C-O ~155 - 160

Aromatic C-N ~130 - 140

Aromatic C-C ~120 - 140

N=C=O ~125 - 130

Note: Predicted values are derived from computational models and data from analogous

compounds.
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Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

Isocyanate (N=C=O) ~2250 - 2275 Strong, Sharp

C-H (Aromatic) ~3000 - 3100 Medium

C-H (Aliphatic) ~2850 - 3000 Medium

C=C (Aromatic) ~1500 - 1600 Medium to Strong

C-O (Aryl Ether)
~1230 - 1270 (asymmetric) &

~1020-1075 (symmetric)
Strong

The most prominent and diagnostic peak is the strong, sharp absorption of the isocyanate

group around 2270 cm⁻¹.

Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions[1]

Adduct Predicted m/z

[M]⁺ 163.06

[M+H]⁺ 164.07

[M+Na]⁺ 186.05

Note: These values are computationally predicted. The molecular ion peak (M⁺) is expected at

m/z ≈ 163, corresponding to the molecular weight of the compound.[1]

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Sample Preparation: Dissolve 5-10 mg of purified 4-Methoxy-2-methylphenyl isocyanate
in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR

tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 8-16 scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift axis using the TMS or

residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film): As 4-Methoxy-2-methylphenyl isocyanate is a liquid at

room temperature, the easiest method is to place a drop of the neat liquid between two KBr

or NaCl salt plates to create a thin film.

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR

spectrometer.

Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the clean salt plates first and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a

common ionization method for small molecules, which will generate the molecular ion and

characteristic fragment ions. Electrospray Ionization (ESI) can also be used, which typically

generates protonated molecules ([M+H]⁺).

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for

spectroscopic analysis.
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Caption: Molecular Structure of 4-Methoxy-2-methylphenyl isocyanate.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1302013#4-methoxy-2-methylphenyl-isocyanate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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